molecular formula C14H17N5O7S2 B132091 Rimsulfuron CAS No. 122931-48-0

Rimsulfuron

Cat. No. B132091
M. Wt: 431.4 g/mol
InChI Key: MEFOUWRMVYJCQC-UHFFFAOYSA-N
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Description

Rimsulfuron is a sulfonylurea herbicide used for postemergence control in maize to manage grasses and some broadleaf weeds. Its mode of action is through the inhibition of acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid biosynthesis. The selectivity of rimsulfuron in maize is attributed to the rapid metabolism of the herbicide in the plant, primarily involving hydroxylation on the pyrimidine ring followed by glucose conjugation, leading to detoxification .

Synthesis Analysis

While the provided papers do not detail the synthesis of rimsulfuron, they do discuss the synthesis of related compounds. For instance, a library of broad-spectrum polysulfurating reagents has been designed for the construction of unsymmetrical polysulfides, which are important in various scientific fields. These reagents

Scientific Research Applications

Absorption and Metabolism in Plants

Rimsulfuron is widely utilized for controlling weeds like common lambsquarters and redroot pigweed in potato fields. It shows varying absorption and metabolism patterns in different plant species, which is crucial for optimizing herbicide application in agricultural fields. Redroot pigweed, being highly sensitive, exhibits the highest rate of absorption and the lowest rate of metabolism of rimsulfuron, while common lambsquarters show moderate levels of both. Potatoes, being tolerant to rimsulfuron, display the lowest absorption rate and the highest metabolism rate, indicating a significant difference in susceptibility to rimsulfuron among these species (Alebrahim et al., 2021).

Herbicide Efficacy and Selectivity

Rimsulfuron, primarily a sulfonylurea herbicide, targets acetolactate synthase (ALS) in plants, an enzyme crucial for branched-chain amino acid biosynthesis. In maize, the selectivity and effectiveness of rimsulfuron are attributed to the plant's capability to rapidly metabolize the herbicide, predominantly through hydroxylation on the pyrimidine ring followed by glucose conjugation. These metabolic pathways lead to the detoxification of the herbicide, underscoring the critical role of metabolic inactivation in herbicide selectivity and efficacy (Koeppe et al., 2000).

Leaching and Environmental Persistence

A study quantifying the leaching of rimsulfuron and its primary degradation products through sandy agricultural soils in Denmark found that while rimsulfuron itself was not detected in water samples, its degradation products persisted in soil water for several years. One of the degradation products, IN70941, was detected in the vadose zone and occasionally in groundwater in concentrations exceeding the EU limit for drinking water. These findings suggest that rimsulfuron degradation products can leach through sandy soils and potentially contaminate aquatic environments, highlighting the need for including these degradation products in pesticide monitoring programs and further investigation of their long-term ecotoxicological effects (Rosenbom et al., 2010).

Microbial Interaction and Soil Health

The degradation of rimsulfuron in a clay loam soil and its relationship with soil microbial biomass C was studied under different conditions and initial dosages. The research indicated that rimsulfuron could pose environmental risks in cold and dry climates. Although initial decreases in microbial biomass C content were observed in treated soil, especially at higher temperatures and low moisture levels, the microbial biomass C content eventually returned to initial values. The relationship between herbicide degradation and microbial biomass C content presented parabolic curves under all tested conditions, suggesting a complex interaction between rimsulfuron and soil microbial health (Vischetti et al., 2000).

Safety And Hazards

When handling Rimsulfuron, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFOUWRMVYJCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032642
Record name Rimsulfuron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.784 at 25 °C
Record name Rimsulfuron
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase.
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rimsulfuron

Color/Form

Colorless crystals

CAS RN

122931-48-0
Record name Rimsulfuron
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URL https://commonchemistry.cas.org/detail?cas_rn=122931-48-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimsulfuron [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimsulfuron
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Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295
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Record name RIMSULFURON
Source FDA Global Substance Registration System (GSRS)
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Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176-178 °C
Record name Rimsulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,790
Citations
MK Koeppe, CM Hirata, HM Brown, WH Kenyon… - Pesticide Biochemistry …, 2000 - Elsevier
… that tolerant maize metabolized rimsulfuron rapidly, with a half-life of < … rimsulfuron slowly, with half-lives of 38, > 48, and 27 h, respectively. The initial metabolic pathway for rimsulfuron …
Number of citations: 82 www.sciencedirect.com
GE Schneiders, MK Koeppe, MV Naidu… - Journal of Agricultural …, 1993 - ACS Publications
… Rimsulfuron was moderately adsorbed on soils with high levels of clay or organic matter. … rimsulfuron could be mobile, minimal mobility was observed under field conditions. Rimsulfuron …
Number of citations: 138 pubs.acs.org
D Chikoye, UE Udensi, AF Lum, F Ekeleme - Weed Technology, 2007 - cambridge.org
… (IITA)], to evaluate the effect of rimsulfuron on weed communities dominated by … rimsulfuron dosages of 0 (nontreated control), 10, 20, 30, 40, 50, 60, 70, and 80 g ai/ha. Rimsulfuron …
Number of citations: 22 www.cambridge.org
M Mekki, GD Leroux - Weed Technology, 1994 - cambridge.org
… rimsulfuron. Redroot pigweed was very susceptible to nicosulfuron; whereas, it was susceptible to rimsulfuron … model to evaluate nicosulfuron and rimsulfuron interaction on com, …
Number of citations: 54 www.cambridge.org
M Mekki, GD Leroux - Weed Research, 1995 - Wiley Online Library
… are not controlled by nicosulfuron and rimsulfuron at the highest … Foliar absorption of rimsulfuron was greater than that of … to 39% for 14 C–rimsulfuron. The absorption and translocation …
Number of citations: 22 onlinelibrary.wiley.com
MA Isaacs, HP Wilson, JE Toler - Weed technology, 2002 - cambridge.org
… Corn injury was less than 12% from rimsulfuron plus thifensulfuron-methyl and from mixtures of rimsulfuron plus thifensulfuron-methyl with other herbicides except when rimsulfuron plus …
Number of citations: 21 www.cambridge.org
J Rouchaud, O Neus, D Callens… - Journal of Agricultural …, 1997 - ACS Publications
… of rimsulfuron and its metabolites by means of GC−ECD, GC−FPD and GC−MS with a detection limit of 1 μg of rimsulfuron … Soil containing an exaggerated rimsulfuron concentration was …
Number of citations: 29 pubs.acs.org
KA Renner, GE Powell - Weed technology, 1998 - cambridge.org
… Preemergence applications of rimsulfuron at 27 … rimsulfuron plus 140 g ai/ha of metribuzin. ‘Russet Burbank’ potato was relatively tolerant to all rimsulfuron, metribuzin, and rimsulfuron …
Number of citations: 31 www.cambridge.org
JMF Martins, N Chevre, L Spack, J Tarradellas… - Chemosphere, 2001 - Elsevier
… rimsulfuron major metabolites must also be assessed. The main objective of the present work was to evaluate the persistence of rimsulfuron … The acute toxicity of rimsulfuron and its two …
Number of citations: 47 www.sciencedirect.com
JA Ackley, HP Wilson, TE Hines - Weed technology, 1996 - cambridge.org
… Rimsulfuron at 35 g/ha PRE and POST controlled common … Rimsulfuron and rimsulfuron with metribuzin caused slight to … were not affected by rimsulfuron alone or with metribuzin. …
Number of citations: 48 www.cambridge.org

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